molecular formula C18H12F2N4O3S B2987301 N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893999-00-3

N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2987301
CAS No.: 893999-00-3
M. Wt: 402.38
InChI Key: PKLGTWKSUYJFDD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted at the 3-position with a 3-nitrophenyl group and at the 6-position with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group. This compound’s structure integrates electron-withdrawing groups (nitro and fluorine) and a sulfur atom, which may enhance binding interactions with biological targets through hydrogen bonding, π-π stacking, or hydrophobic effects.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S/c19-12-4-5-16(14(20)9-12)21-17(25)10-28-18-7-6-15(22-23-18)11-2-1-3-13(8-11)24(26)27/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGTWKSUYJFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 3-nitrophenylhydrazine with a suitable diketone under acidic conditions.

    Introduction of the Sulfanyl Group: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Coupling with 2,4-Difluoroaniline: The final step involves coupling the sulfanyl-pyridazinyl intermediate with 2,4-difluoroaniline. This can be achieved through a nucleophilic substitution reaction, typically under basic conditions and with the aid of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated and nitrophenyl groups may impart unique electronic properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Molecular Formula Heterocyclic Core Aryl Substituents Key Functional Groups Reference
Target Compound C₁₈H₁₂F₂N₄O₃S Pyridazine 3-nitrophenyl, 2,4-difluorophenyl Nitro, sulfanyl, acetamide N/A
N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₆H₁₂F₂N₄OS 1,2,4-Triazole Phenyl, 2,4-difluorophenyl Sulfanyl, acetamide
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₇H₁₅F₂N₅O₂S 1,2,4-Triazole Furan-2-yl, ethyl, 2,4-difluorophenyl Sulfanyl, acetamide, ethyl
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₂H₁₅F₄N₃O₂S Pyridine 4-fluorophenyl, 4-methoxyphenyl Trifluoromethyl, cyano, sulfanyl
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS Pyrimidine 4-chlorophenyl Diamino, sulfanyl, acetamide

Key Observations:

Heterocyclic Core Variations: Pyridazine (target) vs. triazole (), pyridine (), or pyrimidine (): Pyridazine’s electron-deficient nature may enhance π-π interactions compared to triazoles or pyrimidines. Triazole-containing analogs (e.g., VUAA-1 in ) are known Orco agonists, suggesting that core flexibility influences target selectivity.

Substituent Effects: Electron-withdrawing groups: The nitro group (target) vs. trifluoromethyl () or cyano () may alter electron density, affecting binding to enzymes or receptors. Halogenation: Fluorine (target) vs.

Biological Activity Trends :

  • Anti-exudative activity is reported for acetamides with furan and triazole substituents (e.g., compound 3.21 in ), while Orco agonists () require bulkier aryl groups. The target compound’s nitro group may confer distinct bioactivity.

Crystallographic and Conformational Comparisons

  • Crystal Packing: The pyridazine core in the target compound likely adopts a planar conformation, similar to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms hydrogen-bonded chains via N–H···O and C–H···O interactions .
  • Torsional Angles : Substituents like the 3-nitrophenyl group may induce torsional strain, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where the nitro group deviates from the benzene plane by ~16° .

Biological Activity

N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The compound features a difluorophenyl group and a pyridazinyl moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13F2N3O2S
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing pyridazine and nitrophenyl groups. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry examined derivatives of pyridazine and their effects on cancer cell lines. The results showed that compounds with a similar scaffold inhibited cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway .
  • Case Study 2 : Another research article reported that nitrophenyl derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung and colon cancer cells. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been documented:

  • Study Findings : In vitro studies demonstrated that certain sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .

Data Summary Table

Biological ActivityModel/MethodResult
AnticancerBreast cancer cell linesInduced apoptosis (IC50 = X µM)
AntimicrobialGram-positive bacteriaInhibition zone = Y mm
AntimicrobialGram-negative bacteriaMinimum inhibitory concentration (MIC) = Z µg/mL

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • ROS Generation : Increased oxidative stress resulting in cellular damage.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.

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